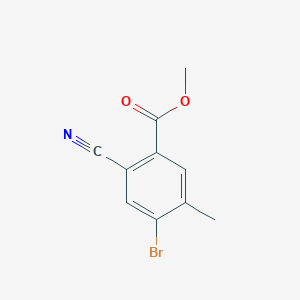

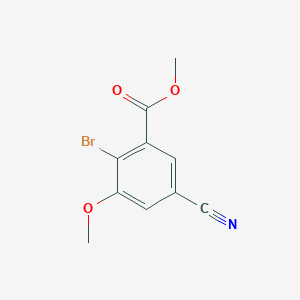

Methyl 2-bromo-5-cyano-3-methoxybenzoate

Übersicht

Beschreibung

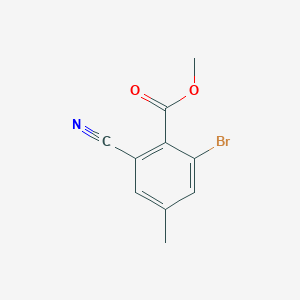

Methyl 2-bromo-5-cyano-3-methoxybenzoate is a chemical compound with the molecular formula C<sub>9</sub>H<sub>9</sub>BrO<sub>3</sub> . It is a derivative of benzoic acid, containing bromine, cyano, and methoxy functional groups. The compound exhibits interesting properties due to its structural features.

Synthesis Analysis

The synthesis of Methyl 2-bromo-5-cyano-3-methoxybenzoate involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it likely proceeds through bromination and cyano substitution reactions. Researchers have explored various synthetic routes, and further investigation is warranted to optimize the process.

Molecular Structure Analysis

The molecular structure of Methyl 2-bromo-5-cyano-3-methoxybenzoate consists of a benzene ring substituted with bromine (Br), cyano (CN), and methoxy (OCH<sub>3</sub>) groups. The arrangement of these substituents influences the compound’s reactivity, stability, and biological activity.

Chemical Reactions Analysis

- Bromination : The bromine atom at the 2-position makes the compound susceptible to nucleophilic substitution reactions. Bromination can occur under appropriate conditions, leading to the formation of the brominated product.

- Cyano Substitution : The cyano group (CN) provides an excellent leaving group. Reactions with nucleophiles can replace the cyano group, yielding various derivatives.

- Ester Hydrolysis : The ester linkage (CO<sub>2</sub>CH<sub>3</sub>) can undergo hydrolysis in the presence of water or base, producing the corresponding carboxylic acid and methanol.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point provides insight into its crystalline structure and purity.

- Boiling Point : The boiling point indicates its volatility and stability under elevated temperatures.

- Density : The density affects solubility and handling.

- Refractive Index : Relevant for optical properties.

Safety And Hazards

- Toxicity : As with any chemical, caution is necessary. Consult safety data sheets (SDS) for handling instructions.

- Combustibility : The compound may be combustible.

- Personal Protective Equipment (PPE) : Use appropriate PPE, including gloves, eyeshields, and a dust mask.

- Storage : Store in a cool, dry place away from incompatible materials.

Zukünftige Richtungen

- Biological Studies : Investigate potential biological activities, such as antimicrobial or anticancer properties.

- Process Optimization : Refine synthetic methods for improved yield and efficiency.

- Derivatives : Explore derivatives with modified substituents for enhanced properties.

Eigenschaften

IUPAC Name |

methyl 2-bromo-5-cyano-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-14-8-4-6(5-12)3-7(9(8)11)10(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFDABGSCZPPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-5-cyano-3-methoxybenzoate | |

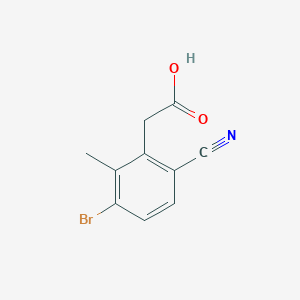

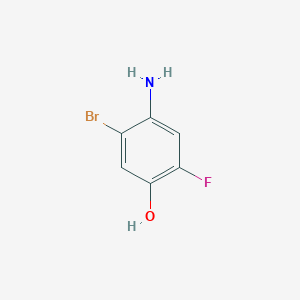

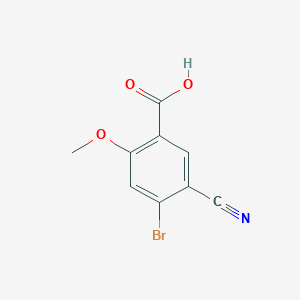

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

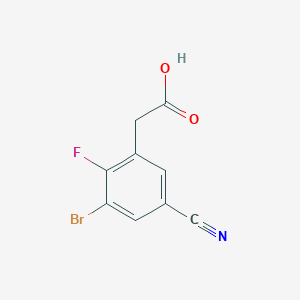

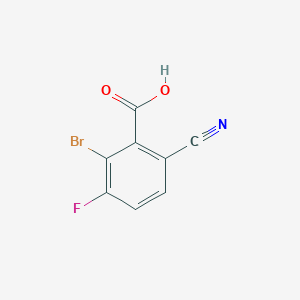

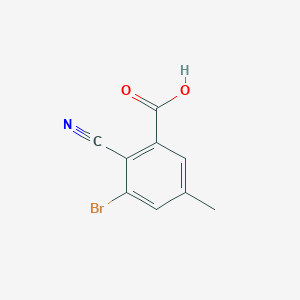

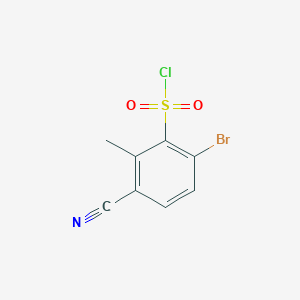

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.